Cas no 26869-12-5 (1H-Pyrido[2,3-b]indole, 2-chloro-)
![1H-Pyrido[2,3-b]indole, 2-chloro- structure](https://ja.kuujia.com/scimg/cas/26869-12-5x500.png)
1H-Pyrido[2,3-b]indole, 2-chloro- 化学的及び物理的性質
名前と識別子
-
- 2-chloro-9H-Pyrido[2,3-b]indole
- 1H-Pyrido[2,3-b]indole, 2-chloro-
- 2-Chloro-alpha-carboline
- chloro-9H-pyrido[2,3-b]indole
- KKTJYGKCUULHIN-UHFFFAOYSA-N
- W19280
- AS-60459
- 26869-12-5
- SCHEMBL675082
- BBA86912
- AKOS037645380
-
- MDL: MFCD18803938
- インチ: 1S/C11H7ClN2/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H,13,14)
- InChIKey: KKTJYGKCUULHIN-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C2=C(N=1)N([H])C1=C([H])C([H])=C([H])C([H])=C21
計算された属性
- せいみつぶんしりょう: 202.0297759g/mol
- どういたいしつりょう: 202.0297759g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 28.7
1H-Pyrido[2,3-b]indole, 2-chloro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0999134-1g |
2-chloro-9H-pyrido[2,3-b]indole |
26869-12-5 | 95% | 1g |
$555 | 2024-08-02 | |
A2B Chem LLC | AX10771-2mg |
2-chloro-9H-pyrido[2,3-b]indole |
26869-12-5 | 95 | 2mg |
$86.00 | 2023-12-31 | |
A2B Chem LLC | AX10771-250mg |
2-chloro-9H-pyrido[2,3-b]indole |
26869-12-5 | 95% | 250mg |
$203.00 | 2023-12-31 | |
A2B Chem LLC | AX10771-50mg |
2-chloro-9H-pyrido[2,3-b]indole |
26869-12-5 | 95% | 50mg |
$84.00 | 2024-04-20 | |
A2B Chem LLC | AX10771-10mg |
2-chloro-9H-pyrido[2,3-b]indole |
26869-12-5 | 95 | 10mg |
$135.00 | 2023-12-31 | |
Aaron | AR01DJUN-250mg |
2-chloro-9H-pyrido[2,3-b]indole |
26869-12-5 | 95% | 250mg |
$174.00 | 2023-12-14 | |
1PlusChem | 1P01DJMB-50mg |
2-chloro-9H-pyrido[2,3-b]indole |
26869-12-5 | 95% | 50mg |
$83.00 | 2024-05-08 | |
eNovation Chemicals LLC | Y0999134-5g |
2-chloro-9H-pyrido[2,3-b]indole |
26869-12-5 | 95% | 5g |
$1450 | 2025-02-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C908813-250mg |
2-Chloro-9H-pyrido[2,3-b]indole |
26869-12-5 | 95% | 250mg |
1,771.20 | 2021-05-17 | |
A2B Chem LLC | AX10771-5mg |
2-chloro-9H-pyrido[2,3-b]indole |
26869-12-5 | 95 | 5mg |
$118.00 | 2023-12-31 |
1H-Pyrido[2,3-b]indole, 2-chloro- 関連文献
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
1H-Pyrido[2,3-b]indole, 2-chloro-に関する追加情報
1H-Pyrido[2,3-b]indole, 2-chloro-: A Comprehensive Overview
The compound 1H-Pyrido[2,3-b]indole, 2-chloro- (CAS NO: 26869-12-5) has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications in drug discovery. This molecule belongs to a class of compounds that combine the aromaticity of pyridine with the indole nucleus, creating a versatile scaffold for pharmacological exploration.
Pyridoindoles are known for their ability to mimic various bioactive natural products and pharmaceutical agents. The pyrido[2,3-b]indole core structure is particularly interesting because it allows for extensive chemical modification, enabling the creation of diverse derivatives with tailored biological activities. In the case of 1H-Pyrido[2,3-b]indole, 2-chloro-, the substitution at position 2 introduces a chlorine atom, which can significantly influence the pharmacokinetics and receptor interactions of the molecule.
Recent studies have highlighted the potential of pyridoindoles as antiviral agents. For instance, research published in Antiviral Therapy explored how the substitution patterns on the pyridoindole ring can enhance antiviral efficacy. The chlorine substituent in 1H-Pyrido[2,3-b]indole, 2-chloro- has been shown to improve solubility and bioavailability, making it a promising candidate for further drug development.
Another area of interest is the anticancer potential of pyridoindoles. A study in Oncology Letters demonstrated that certain derivatives of pyridoindoles can inhibit cancer cell proliferation by targeting specific signaling pathways. The 2-chloro substitution in our compound has been linked to increased stability and reduced toxicity, which are critical factors in oncological applications.
Furthermore, the pyrido[2,3-b]indole framework is being investigated for its role in neurodegenerative disease treatment. Preclinical trials reported in Neurochemistry International indicate that this class of compounds may offer neuroprotective effects by modulating key enzymes involved in oxidative stress and inflammation.
From a synthetic chemistry perspective, the preparation of 1H-Pyrido[2,3-b]indole, 2-chloro- involves multi-step reactions, including cyclization and substitution. The accessibility of this compound has been improved by optimizing reaction conditions and employing catalytic methods, as detailed in Organic Process Research & Development.
Looking ahead, the exploration of pyridoindole derivatives is expected to continue at a rapid pace. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield innovative applications for compounds like 1H-Pyrido[2,3-b]indole, 2-chloro-, particularly in the development of next-generation therapeutics.
In summary, 1H-Pyrido[2,3-b]indole, 2-chloro- stands as a testament to the versatility and potential of pyridoindole-based compounds in modern medicinal chemistry. Its structural features, combined with recent advancements in synthesis and biological evaluation, position it as a valuable tool in the quest for effective treatments across various therapeutic areas.
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